molecular formula C7H9BrN2O2S B11756830 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide

1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide

Katalognummer: B11756830
Molekulargewicht: 265.13 g/mol
InChI-Schlüssel: CVVQVNAQZGSQCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide (CAS 2167715-17-3) is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery . This specialty compound, with a molecular formula of C 7 H 9 BrN 2 O 2 S and a molecular weight of 265.13, integrates two key functional motifs: a 5-bromopyridine ring and an N-methylmethanesulfonamide group . The bromopyridine moiety serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling researchers to efficiently construct complex molecular architectures. Concurrently, the sulfonamide functional group is a privileged structure in pharmaceuticals, frequently contributing to biological activity and enhancing physicochemical properties. The primary research value of this compound lies in its application as a synthetic intermediate for creating novel chemical entities. It is particularly valuable in the synthesis of libraries of compounds for high-throughput screening and in the structure-activity relationship (SAR) optimization of lead compounds. While specific biological data is compound-dependent, the core structure suggests potential for investigation in various therapeutic areas. This product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Eigenschaften

Molekularformel

C7H9BrN2O2S

Molekulargewicht

265.13 g/mol

IUPAC-Name

1-(5-bromopyridin-2-yl)-N-methylmethanesulfonamide

InChI

InChI=1S/C7H9BrN2O2S/c1-9-13(11,12)5-7-3-2-6(8)4-10-7/h2-4,9H,5H2,1H3

InChI-Schlüssel

CVVQVNAQZGSQCD-UHFFFAOYSA-N

Kanonische SMILES

CNS(=O)(=O)CC1=NC=C(C=C1)Br

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Solubilization of N-methyl-N-(5-bromopyridin-2-yl)methanesulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, preparation protocols, and handling of N-methyl-N-(5-bromopyridin-2-yl)methanesulfonamide in Dimethyl Sulfoxide (DMSO).

Executive Summary

N-methyl-N-(5-bromopyridin-2-yl)methanesulfonamide is a specialized heterocyclic building block often utilized in medicinal chemistry for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura).

While the non-methylated parent compound (N-(5-bromopyridin-2-yl)methanesulfonamide, CAS 89466-22-8) is a known solid with moderate polarity, the N-methylation significantly alters its physicochemical profile. By removing the acidic sulfonamide proton, the compound loses a key hydrogen bond donor, increasing its lipophilicity and solubility in polar aprotic solvents like DMSO.

Key Solubility Metrics (Estimated):

  • Solvent: DMSO (Dimethyl Sulfoxide), Anhydrous,

    
    99.9%
    
  • Solubility Potential: High (>50 mM / >100 mg/mL)

  • Primary Interaction: Dipole-dipole interactions between the sulfonyl/pyridyl moieties and the sulfoxide group of DMSO.

Physicochemical Profile & Solubility Mechanism

To understand the solubility behavior, we must analyze the structural determinants.

PropertyValue / DescriptionImpact on DMSO Solubility
Molecular Structure Pyridine ring, 5-bromo, 2-sulfonamide (N-methylated)The pyridine nitrogen and sulfonyl oxygens act as H-bond acceptors.
Molecular Weight ~265.13 g/mol Low MW facilitates rapid dissolution.
LogP (Predicted) ~1.4 – 1.8Moderate lipophilicity; ideal for DMSO solubilization.
H-Bond Donors 0 (Due to N-methylation)Critical: Lack of H-bond donors prevents strong intermolecular crystal lattice networks, enhancing solubility compared to the non-methylated parent.
H-Bond Acceptors 3 (Pyridine N, Sulfonyl O x2)Forms favorable dipole interactions with DMSO.
Mechanistic Insight

DMSO is a polar aprotic solvent with a high dielectric constant (


). It solvates the N-methyl-N-(5-bromopyridin-2-yl)methanesulfonamide  molecule by surrounding the electron-deficient sulfur atom and the polarized aromatic system. The absence of the amide hydrogen (removed by methylation) eliminates the possibility of the compound acting as a proton donor, which typically reduces the energy barrier for breaking the crystal lattice.

Experimental Protocol: Solubility Determination

Since specific empirical solubility data for this N-methylated derivative is often proprietary or batch-dependent, the following self-validating protocol is the industry standard for establishing exact solubility limits.

Workflow Visualization

The following diagram outlines the logical flow for determining the kinetic solubility of the compound.

SolubilityWorkflow Start Solid Compound (Weighed) AddSolvent Add DMSO (Stepwise) Start->AddSolvent Vortex Vortex/Sonicate (5-10 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check Check->AddSolvent Clear Solution Saturate Saturation Point (Precipitate Remains) Check->Saturate Turbid Filter Centrifuge/Filter (0.2 µm) Saturate->Filter Quant Quantification (HPLC/UV-Vis) Filter->Quant

Figure 1: Kinetic solubility determination workflow ensuring accurate stock solution preparation.

Step-by-Step Methodology (Saturation Shake-Flask Method)
  • Preparation: Weigh approximately 10 mg of the solid compound into a 1.5 mL amber microcentrifuge tube (protect from light due to the C-Br bond).

  • Incremental Addition: Add anhydrous DMSO in 50

    
    L aliquots.
    
  • Agitation: After each addition, vortex for 30 seconds and sonicate for 5 minutes at room temperature (20-25°C).

    • Note: Monitor temperature; prolonged sonication can heat DMSO, artificially inflating solubility.

  • Visual Endpoint: Continue adding solvent until the solid is just dissolved.

    • If 10 mg dissolves in 100

      
      L, solubility is 
      
      
      
      100 mg/mL.
  • Saturation Verification: To determine the exact limit, add excess solid until a precipitate persists. Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification: Remove the supernatant, dilute 1:100 in methanol, and analyze via HPLC-UV (254 nm) against a standard curve.

Stock Solution Preparation Guide

For biological assays or synthetic reactions, a standard 100 mM stock solution is recommended.

Calculation for 10 mL of 100 mM Stock
  • Molecular Weight (MW): ~265.13 g/mol

  • Target Concentration: 100 mM (0.1 mol/L)

  • Volume: 10 mL (0.01 L)

  • Mass Required:

    
     (265.1 mg)
    
Protocol
  • Weighing: Weigh 265.1 mg of the compound into a 20 mL scintillation vial.

  • Solvent Addition: Add approximately 8 mL of anhydrous DMSO.

  • Dissolution: Vortex until fully dissolved. The solution should be clear and colorless to pale yellow.

  • Volume Adjustment: Transfer to a volumetric flask (or use a calibrated pipette) to bring the total volume to exactly 10 mL with DMSO.

  • Storage: Aliquot into amber vials (avoid repeated freeze-thaw cycles). Store at -20°C.

Dilution Logic (Avoiding Precipitation)

When diluting into aqueous buffers (e.g., PBS), the "Crash-Out" effect is a risk.

DilutionScheme Stock 100 mM Stock (100% DMSO) Inter Intermediate Dilution (10 mM in 10% DMSO) Stock->Inter 1:10 Dilution (into Media/Buffer) Precip Risk: Precipitation Stock->Precip Direct 1:1000 into cold buffer Final Assay Well (10-100 µM, <1% DMSO) Inter->Final Serial Dilution

Figure 2: Recommended dilution strategy to maintain compound solubility in aqueous assay buffers.

Safety & Handling (E-E-A-T)

Chemical Hazards[1]
  • Bromopyridines: Generally classified as Irritants (Skin/Eye/Respiratory). The C-Br bond can be reactive.[1][2][3]

  • DMSO Permeability: DMSO readily penetrates skin, carrying dissolved solutes with it. Double-gloving (Nitrile) is mandatory.

Stability
  • Hygroscopicity: DMSO absorbs water from the air. Water content >1% can drastically reduce the solubility of this hydrophobic compound. Always use anhydrous DMSO stored over molecular sieves.

  • Light Sensitivity: The 5-bromo moiety is potentially photolabile. Store stock solutions in amber glass or foil-wrapped containers.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11884758, N-(5-bromo-2-pyridinyl)methanesulfonamide. Retrieved from [Link]

  • Gaylord Chemical. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data Technical Bulletin. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

Sources

Medicinal Chemistry Applications of 5-Bromopyridine Sulfonamides: A Privileged Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the selection of molecular building blocks dictates not only the synthetic tractability of a pipeline but also the pharmacokinetic and pharmacodynamic success of the resulting active pharmaceutical ingredients (APIs). Among these, 5-bromopyridine sulfonamides (including both the 2-sulfonamide and 3-sulfonamide regioisomers) have emerged as privileged, bifunctional scaffolds.

This technical guide explores the electronic rationale, target-specific applications, and scale-up methodologies associated with this scaffold. By leveraging the orthogonal reactivity of the bromo group for transition-metal-catalyzed cross-coupling and the sulfonamide moiety for critical target binding, medicinal chemists have successfully deployed this core across diverse therapeutic areas, including oncology, immunology, and cardiovascular disease.

The Structural & Electronic Rationale

The utility of 5-bromopyridine sulfonamides is rooted in their precise electronic distribution, which solves several common challenges in medicinal chemistry:

  • The Pyridine Core (ADME Optimization): The incorporation of a nitrogen atom into the aromatic ring lowers the overall lipophilicity (LogP) compared to a standard benzene ring. This improves aqueous solubility and metabolic stability, reducing the likelihood of rapid cytochrome P450-mediated oxidation.

  • The Bromo Substituent (Synthetic Handle): The electron-withdrawing nature of the pyridine nitrogen lowers the electron density of the aromatic system. Causality: This electron deficiency significantly accelerates the oxidative addition step of palladium catalysts during Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for milder reaction conditions and higher yields.

  • The Sulfonamide Group (Pharmacodynamic Anchor): The sulfonamide group (

    
    ) acts as an excellent hydrogen-bond donor and acceptor. Its unique tetrahedral geometry allows it to project into deep binding pockets (such as the ATP-binding hinge region of kinases), displacing tightly bound water molecules and increasing target residence time.
    

Key Medicinal Chemistry Applications

PI3K/Akt/mTOR Pathway Inhibition (Oncology)

The phosphatidylinositol-3-kinase (PI3K) pathway is a critical regulator of cell survival and proliferation, frequently hyperactivated in human cancers. 5-Bromopyridine-3-sulfonamide has been extensively utilized to synthesize dual PI3K


 inhibitors and selective triazolopyridines [1].

Mechanistic Causality: In these architectures, the sulfonamide group is purposefully positioned to interact with the ATP-binding pocket of the PI3K kinase domain. The sulfonamide nitrogen acts as a crucial hydrogen-bond donor to the hinge region backbone, while the bromo position is functionalized via cross-coupling to extend into the affinity pocket, dictating isoform selectivity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Kinase Activity AKT AKT PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Drives Inhibitor 5-Bromopyridine Sulfonamide Inhibitor->PI3K Competitive ATP Binding Inhibition

Figure 1: PI3K/Akt signaling pathway and intervention by 5-bromopyridine sulfonamide inhibitors.

Kv1.5 Potassium Channel Inhibition (Cardiovascular)

In the development of treatments for atrial fibrillation, the Kv1.5 (KCNA5) potassium channel is a primary target. The clinical candidate BMS-919373 utilizes a functionalized quinazoline core derived from 5-bromo-


-(tert-butyl)pyridine-3-sulfonamide [2].
Mechanistic Causality: The sulfonamide moiety here not only contributes to target binding but also acts as an inherent directing group. This allows for highly selective C-H functionalization at the C-5 position, enabling the efficient synthesis of a complex heterocycle from commodity chemicals.
Ribonucleotide Reductase (RNR) Inhibition

Ribonucleotide reductase is a rate-limiting enzyme in the de novo dNTP synthesis pathway, making it a critical target for anti-tumor agents. Recent patent literature highlights the use of 5-bromopyridine-2-sulfonamide to generate novel oxadiazole-containing sulfonamides that exhibit potent RNR inhibitory activity and cell growth inhibition in cancer cell lines [3].

Quantitative Target Profiling

To synthesize the diverse applications of this scaffold, the following table summarizes the quantitative and qualitative data across different therapeutic targets.

Table 1: Comparative Target Profile of 5-Bromopyridine Sulfonamide Derivatives

Scaffold VariantPrimary TargetTherapeutic IndicationKey Structural Role of SulfonamideReference
5-Bromopyridine-3-sulfonamide PI3K

Oncology / ImmunologyH-bond donor in ATP hinge region[1]
5-Bromo-

-(tert-butyl)pyridine-3-sulfonamide
Kv1.5 (KCNA5)Atrial FibrillationDirects C-H functionalization & Binding[2]
5-Bromopyridine-2-sulfonamide RNR (M1/M2)Solid TumorsModulates physicochemical properties[3]
5-Bromopyridine-3-sulfonamide Bcl-2 FamilyLeukemia / LymphomaEnhances solubility in solid dispersions[4]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for manipulating this scaffold, explicitly explaining the causality behind the reaction conditions.

Protocol A: Miyaura Borylation of 5-Bromopyridine-3-sulfonamide

Converting the bromo group to a boronic ester is a standard prerequisite for complex API synthesis.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 5-bromopyridine-3-sulfonamide (1.0 eq), bis(pinacolato)diboron (

    
    , 1.5 eq), and Potassium Acetate (KOAc, 3.0 eq) in anhydrous 1,4-dioxane.
    
  • Degassing: Sparge the mixture with nitrogen gas for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, which would permanently halt the catalytic cycle.

  • Catalyst Addition: Add

    
     (0.05 eq) under a positive nitrogen flow.
    
    • Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, which is sterically required to facilitate the reductive elimination of the bulky boronic ester.

  • Heating: Heat the mixture to 120°C for 45 minutes (microwave or conventional heating).

    • Causality for Base Selection: Using KOAc instead of a stronger base (like

      
      ) is critical. KOAc is mild enough to facilitate the transmetalation of the diboron species without triggering the undesired Suzuki homocoupling of the newly formed boronic ester with the starting bromide.
      
  • Self-Validating QC System: Before workup, sample the reaction for LCMS.

    • Validation Parameter: Do not proceed until the chromatogram shows >95% conversion to the desired mass (

      
      
      
      
      
      corresponding to the boronic ester). The complete disappearance of the characteristic M / M+2 (1:1 ratio) isotope pattern of the starting bromide validates total consumption.

Synthetic_Workflow SM Starting Material: 5-Bromopyridine-3-sulfonamide Step1 Step 1: Miyaura Borylation Reagents: B2pin2, KOAc, Pd(dppf)Cl2 Solvent: 1,4-Dioxane, 120°C SM->Step1 Intermediate Intermediate: Pyridine-3-sulfonamide-5-boronic ester Step1->Intermediate KOAc prevents homocoupling Step2 Step 2: Suzuki-Miyaura Coupling Reagents: Aryl Halide, K2CO3, Pd(PPh3)4 Solvent: Dioxane/H2O, 90°C Intermediate->Step2 Product Final API Core: Target-Specific Scaffold Step2->Product Cross-coupling

Figure 2: Modular synthetic workflow for functionalizing the 5-bromopyridine sulfonamide core.

Protocol B: Continuous Flow Scale-Up for BMS-919373 Intermediates

Batch processing of 5-bromo-


-(tert-butyl)pyridine-3-sulfonamide is notoriously dangerous at scale due to reactive intermediates. A continuous flow protocol is required for multi-kilogram synthesis [2].

Step-by-Step Methodology:

  • Magnesium-Halogen Exchange: Pump a solution of the starting dibromopyridine and isopropylmagnesium chloride into a microreactor at 0°C.

  • Sulfonylation: Intersect the resulting Grignard stream with a stream of sulfuryl chloride (

    
    ).
    
    • Causality for Flow Chemistry: This specific sulfonylation is violently exothermic. A continuous flow microreactor provides a massive surface-area-to-volume ratio, enabling instantaneous heat dissipation. This prevents thermal runaway and suppresses the formation of degradation impurities that plague batch reactors.

  • Amination: The resulting sulfonyl chloride intermediate stream is immediately reacted with tert-butylamine to form the final sulfonamide.

  • Self-Validating QC System: Implement in-line Process Analytical Technology (PAT), specifically flow-IR spectroscopy.

    • Validation Parameter: Monitor the disappearance of the sulfonyl chloride stretching frequency (

      
      ) and the appearance of the sulfonamide stretch (
      
      
      
      ). The system is self-validating; if the IR signature deviates, the flow is automatically diverted to a waste stream, ensuring only >98% pure product enters the collection vessel.

Conclusion

The 5-bromopyridine sulfonamide architecture is a masterclass in rational drug design. By combining the pharmacokinetic benefits of a pyridine ring, the synthetic versatility of a bromo substituent, and the pharmacodynamic anchoring of a sulfonamide, researchers can rapidly generate highly selective inhibitors across a multitude of disease states. As continuous flow chemistry and high-throughput cross-coupling methodologies continue to mature, the utilization of this privileged scaffold in clinical pipelines will undoubtedly expand.

References

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link] [1]

  • BMS-919373 - Drug Targets, Indications, Patents (Continuous Flow Synthesis) Source: Patsnap Synapse URL:[Link] [2]

  • US20200157066A1 - Sulfonamide Compound or Salt Thereof (Ribonucleotide Reductase Inhibitors)
  • US11369599B2 - Melt-extruded solid dispersions containing an apoptosis-inducing agent Source: Google P

Methodological & Application

Synthesis route for 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, step-by-step technical guide for the synthesis of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide . The protocol is designed for medicinal chemists and process development scientists, prioritizing high-yielding, scalable, and chemically defined pathways.

Part 1: Core Directive & Strategic Analysis

Target Molecule: 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide Chemical Structure: 5-Bromo-2-(N-methylsulfamoylmethyl)pyridine Formula:


Key Structural Motif:  (5-Bromopyridin-2-yl)methyl group linked to a sulfonamide core.

Nomenclature & Structural Clarification: The IUPAC locant "1-" applied to "methanesulfonamide" explicitly designates the carbon atom of the sulfonyl group. Therefore, this synthesis targets the carbon-linked picolyl sulfonamide (


), not the nitrogen-linked amino-sulfonamide (

). This scaffold is a critical pharmacophore in voltage-gated sodium channel inhibitors (e.g., NaV1.7 modulators).

Synthetic Strategy: The route avoids the direct radical bromination of 5-bromo-2-methylpyridine, which is prone to over-bromination and difficult purification. Instead, we utilize a Boekelheide-type rearrangement sequence via the N-oxide to cleanly install the chloromethyl handle, followed by Strecker sulfite alkylation and chlorination.

Part 2: Scientific Integrity & Logic (The Protocol)

Retrosynthetic Analysis

The synthesis is disconnected into four logical stages, moving backward from the target:

  • Amidation: Formation of the sulfonamide bond using methylamine.

  • Activation: Conversion of the sulfonate salt to the sulfonyl chloride.

  • Displacement: Nucleophilic substitution of the benzylic chloride with sulfite.

  • Functionalization: Regioselective chlorination of the 2-methylpyridine precursor via N-oxide activation.

Detailed Experimental Protocol

Stage 1: Synthesis of 5-Bromo-2-(chloromethyl)pyridine Rationale: Direct radical halogenation (NBS/AIBN) of 2-methylpyridines often yields mixtures of mono-, di-, and unreacted species. The N-oxide route guarantees mono-functionalization at the benzylic position.

  • Step 1.1: N-Oxidation

    • Reagents: 5-Bromo-2-methylpyridine (1.0 eq), m-CPBA (1.2 eq), DCM.

    • Protocol: Dissolve 5-bromo-2-methylpyridine in DCM (0.5 M). Cool to 0°C. Add m-CPBA portion-wise to control exotherm. Warm to RT and stir for 4–6 h. Wash with 10%

      
       to remove benzoic acid byproducts. Dry (
      
      
      
      ) and concentrate to yield the N-oxide as a white solid.
    • Checkpoint: LCMS should show M+16 peak.

  • Step 1.2: Boekelheide-like Chlorination

    • Reagents: 5-Bromo-2-methylpyridine-N-oxide (1.0 eq),

      
       (1.5 eq), Triethylamine (
      
      
      
      , 1.2 eq), DCM.
    • Protocol: Dissolve N-oxide in DCM. Add

      
      . Cool to 0°C. Add 
      
      
      
      dropwise (Caution: Exothermic). Reflux for 2–4 h. The reaction proceeds via the N-phosphoryloxypyridinium intermediate, which undergoes rearrangement and chloride attack at the benzylic carbon.
    • Workup: Quench carefully into ice water (maintaining pH >7 with

      
       to prevent pyridine protonation and solubility loss). Extract with DCM.
      
    • Yield: Expect 75–85%. Product is a lachrymator; handle in a fume hood.

Stage 2: Synthesis of Sodium (5-Bromopyridin-2-yl)methanesulfonate Rationale: The Strecker reaction uses sodium sulfite to displace the halide. This is superior to thiourea/oxidation routes for this substrate as it avoids oxidative cleavage of the pyridine ring or bromination side-reactions.

  • Reagents: 5-Bromo-2-(chloromethyl)pyridine (1.0 eq), Sodium Sulfite (

    
    , 1.5 eq), Water/Ethanol (3:1).
    
  • Protocol:

    • Dissolve

      
       in water. Add the pyridine chloride solution in ethanol.
      
    • Reflux at 80–90°C for 4–6 h.

    • Monitor by HPLC (disappearance of starting chloride).

    • Isolation: Concentrate to dryness. The residue contains the product and inorganic salts (

      
      , excess sulfite).
      
    • Purification (Optional but recommended): Recrystallize from hot water or use crude if the next step (chlorination) tolerates salts. For high purity, extract the solid residue with boiling methanol (product dissolves, inorganic salts do not).

Stage 3: Synthesis of (5-Bromopyridin-2-yl)methanesulfonyl Chloride Rationale: Converting the sulfonate salt to the sulfonyl chloride requires Vilsmeier-Haack type conditions.


 is preferred over 

for stability.
  • Reagents: Sodium sulfonate salt (1.0 eq),

    
     (excess, solvent/reagent), catalytic DMF.
    
  • Protocol:

    • Suspend the dry sulfonate salt in

      
       (5 vol). Add 2–3 drops of DMF.
      
    • Heat to 70°C for 2 h. Evolution of

      
       is not expected here (unlike sulfonic acids), but 
      
      
      
      gas will evolve.
    • Workup (Critical): Cool to RT. Pour the mixture onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate or form an oil. Extract immediately with DCM.

    • Stability Note: Pyridyl sulfonyl chlorides are less stable than phenyl analogs. Use immediately in Stage 4. Do not store.

Stage 4: Amidation to 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide Rationale: Nucleophilic acyl substitution. Excess amine is used to scavenge the HCl generated.

  • Reagents: Freshly prepared Sulfonyl Chloride (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq),

    
     (1.5 eq), dry THF.
    
  • Protocol:

    • Dissolve sulfonyl chloride in dry THF at 0°C.

    • Add

      
      .[1]
      
    • Add Methylamine solution dropwise.

    • Stir at 0°C for 1 h, then warm to RT for 1 h.

    • Workup: Quench with water. Extract with Ethyl Acetate.[2] Wash with brine. Dry (

      
      ).
      
    • Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

    • Characterization:

      
       NMR should show the characteristic methylene singlet (
      
      
      
      4.3–4.5 ppm) and the N-methyl doublet/singlet (
      
      
      2.6–2.8 ppm).

Part 3: Visualization & Formatting

Data Summary Table
StageReactionKey ReagentsTempTypical YieldCritical QC Parameter
1 Chlorination

,

, N-Oxide
Reflux80%Absence of unreacted N-oxide (LCMS)
2 Sulfonation

,

/EtOH
90°C90%Removal of inorganic salts (MeOH ext.)
3 Activation

, cat.[3] DMF
70°CN/A*Unstable intermediate - Proceed immediately
4 Amidation

, THF
0°C75%Purity of final sulfonamide (>98%)
Experimental Workflow Diagram (Graphviz)

SynthesisRoute Start 5-Bromo-2-methylpyridine (Starting Material) NOxide Intermediate 1: 5-Bromo-2-methylpyridine N-oxide Start->NOxide m-CPBA, DCM 0°C to RT Chloride Intermediate 2: 5-Bromo-2-(chloromethyl)pyridine (Lachrymator!) NOxide->Chloride POCl3, Et3N Reflux (Boekelheide) Sulfonate Intermediate 3: Sodium (5-bromopyridin-2-yl)methanesulfonate Chloride->Sulfonate Na2SO3, H2O/EtOH Reflux, 4h SulfonylCl Intermediate 4: (5-Bromopyridin-2-yl)methanesulfonyl chloride (Unstable) Sulfonate->SulfonylCl POCl3, cat. DMF 70°C Product TARGET: 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide SulfonylCl->Product MeNH2, THF 0°C

Caption: Step-wise synthetic workflow for the conversion of 5-bromo-2-methylpyridine to the target sulfonamide via N-oxide activation and Strecker sulfonation.

Part 4: Troubleshooting & Critical Insights

1. The "Lachrymator" Risk (Stage 1): Intermediate 2 (2-chloromethylpyridine derivative) is a potent alkylating agent and lachrymator.

  • Control: All rotary evaporation and transfers must occur in a fume hood. Glassware should be rinsed with a dilute ammonia solution to quench residues before removal from the hood.

2. Sulfonyl Chloride Instability (Stage 3): Pyridyl-methyl sulfonyl chlorides are prone to "desulfonylation" (loss of


) to form the alkyl chloride again, or hydrolysis.
  • Control: Do not attempt to purify Intermediate 4 by column chromatography. Use it crude after the DCM extraction/drying step. Ensure the Amidation (Stage 4) is performed under strictly anhydrous conditions.

3. Salt Removal (Stage 2): Incomplete removal of sodium sulfite/chloride salts after Stage 2 can cause clumping during the


 reaction (Stage 3), reducing heat transfer and yield.
  • Control: The methanol extraction of the dry residue is highly recommended to obtain a free-flowing sulfonate powder.

References

  • Boekelheide Rearrangement Conditions

    • Boekelheide, V., & Linn, W. J.[4] (1954).[4] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society.[4]

    • Source:

  • Synthesis of 2-Chloromethylpyridines

    • Ash, M. L., & Pews, R. G.[1] (1981).[1] "The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide". Journal of Heterocyclic Chemistry.

    • Source:

  • Strecker Sulfite Reaction for Heterocycles

    • ChemicalBook Protocols.
    • Source:

  • Sulfonamide Formation (General Protocol)

    • Youn, S. W., et al. (2018). "Recent advances in synthesis of sulfonamides". Chemistry & Biology Interface.
    • Source:

Sources

Technical Application Note: Leveraging 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide (CAS: 2167715-17-3), a specialized heterocyclic building block used in the synthesis of bioactive small molecules.[1]

Introduction: The Scaffold Architecture

In modern drug discovery, the 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its bifunctional nature, combining a reactive halogen handle with a polar, hydrogen-bonding tail.[1]

Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct functional zones, each serving a specific role in Structure-Activity Relationship (SAR) exploration:

  • The Core (Pyridine Ring): A bioisostere for phenyl rings, improving water solubility and reducing lipophilicity (

    
    ) compared to carbocyclic analogs.[1] The nitrogen atom often engages in critical H-bond interactions with kinase hinge regions or GPCR pockets.
    
  • The Warhead (5-Bromo Position): An electrophilic handle primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of diverse "head" groups to target specific protein domains.[1]

  • The Anchor (N-methylmethanesulfonamide Tail): Connected via a methylene linker at the 2-position, this flexible sulfonyl group acts as a hydrogen bond donor (NH) and acceptor (

    
    ).[1] It is frequently used to interact with solvent-exposed residues or specific hydrophilic pockets (e.g., the "selectivity pocket" in kinases).[1]
    
Chemical Profile
PropertyData
Chemical Name 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide
CAS Number 2167715-17-3
Molecular Formula

Molecular Weight ~265.13 g/mol
Structure 5-Br-Py-CH

-SO

-NHMe
Solubility Soluble in DMSO, DMF, MeOH; Low solubility in water (neutral pH)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthetic Utility & Reactivity Logic

The primary utility of this scaffold is as the electrophilic partner in cross-coupling reactions. The logic behind using this specific intermediate is to introduce the polar sulfonamide tail early in the synthesis (as a pre-formed unit) rather than attempting to install it late-stage, which can be chemically challenging.[1]

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Scaffold 1-(5-Bromopyridin-2-yl)- N-methylmethanesulfonamide (The Core) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2) Scaffold->Suzuki Pd(0), Base Buchwald Buchwald-Hartwig Amination (HNRR') Scaffold->Buchwald Pd(0), Ligand Sonogashira Sonogashira Coupling (Alkyne) Scaffold->Sonogashira Pd(0), Cu(I) Alkylation N-Alkylation (R-X) Scaffold->Alkylation NaH, R-X Biaryl Biaryl Kinase Inhibitors (Target Specificity) Suzuki->Biaryl Aminopyridine Aminopyridine Ligands (GPCR Modulators) Buchwald->Aminopyridine Alkyne Rigid Linker Systems (PROTACs) Sonogashira->Alkyne Tertiary Tertiary Sulfonamides (Solubility Tuning) Alkylation->Tertiary

Figure 1: Divergent synthetic pathways from the 5-bromo scaffold. Solid lines indicate primary applications; dashed lines indicate secondary modifications.

Detailed Experimental Protocols

These protocols are designed for high-fidelity synthesis in a research setting. They assume standard Schlenk line techniques.

Protocol A: Suzuki-Miyaura Cross-Coupling (General Procedure)

Objective: To couple the scaffold with an aryl boronic acid, creating a biaryl system common in kinase inhibitors.[1]

Mechanistic Insight: The pyridine nitrogen can coordinate to Palladium, potentially poisoning the catalyst.[1] Therefore, we utilize Pd(dppf)Cl₂ , a bidentate ligand complex that is robust and resists displacement by the pyridine nitrogen.[1]

Reagents & Materials
  • Scaffold: 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide (1.0 eq)

  • Partner: Aryl Boronic Acid / Pinacol Ester (1.2 eq)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 M aqueous solution, 3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Preparation: In a microwave vial or round-bottom flask, combine the Scaffold (100 mg, 0.38 mmol), Aryl Boronic Acid (0.45 mmol), and Pd(dppf)Cl₂ (14 mg, 0.019 mmol).

  • Inerting: Seal the vessel and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aqueous

    
     (0.6 mL).
    
  • Reaction:

    • Thermal: Heat to 90°C for 4–16 hours under Argon.

    • Microwave: Irradiate at 110°C for 30–60 minutes (preferred for rapid screening).[1]

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H ~265/267 pattern) and appearance of the product mass.[1]

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via Flash Column Chromatography (Gradient: 0–100% EtOAc in Hexanes, or DCM/MeOH for polar products).
    
Protocol B: Buchwald-Hartwig Amination

Objective: To introduce an amine at the 5-position, useful for creating hydrogen-bond donor/acceptor motifs found in GPCR ligands.

Mechanistic Insight: Electron-deficient pyridines (like this scaffold) are excellent substrates for Pd-catalyzed amination. Xantphos or BrettPhos are preferred ligands to ensure efficient oxidative addition into the C-Br bond.

Reagents
  • Scaffold: 1.0 eq

  • Amine Partner: 1.2 eq (e.g., Morpholine, Piperazine, Aniline)[1]

  • Catalyst:

    
     (0.05 eq)[1]
    
  • Ligand: Xantphos (0.1 eq)[1]

  • Base:

    
     (2.0 eq) (Cesium Carbonate is preferred for solubility in dioxane).[1]
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).[1]

Workflow

BuchwaldWorkflow Start Combine Solid Reagents (Scaffold, Amine, Base, Cat/Ligand) Purge Inert Atmosphere Cycle (Vac/Ar x3) Start->Purge Solvent Add Anhydrous Dioxane Purge->Solvent Heat Heat to 100°C (12-18 Hours) Solvent->Heat Check LC-MS Check Heat->Check Check->Heat Incomplete Filter Filter through Celite (Remove Pd/Salts) Check->Filter Complete Purify Reverse Phase HPLC (Acidic Modifier) Filter->Purify

Figure 2: Operational workflow for Buchwald-Hartwig amination of the bromopyridine scaffold.

Quality Control & Troubleshooting

When working with sulfonamide-containing pyridines, specific challenges may arise.

IssueProbable CauseSolution
Low Yield (Suzuki) Protodehalogenation (Br replaced by H)Reduce reaction temperature; ensure solvent is strictly anhydrous/degassed; switch to milder base (

).
Catalyst Poisoning Pyridine N coordinationUse high-concentration catalyst loading (5-10%) or switch to Pd(dppf)Cl₂ or Pd(Amphos)Cl₂.[1]
Poor Solubility Sulfonamide aggregationUse polar aprotic solvents (DMF, DMAc) or add cosolvents like t-Butanol.[1]
Side Products N-arylation of SulfonamideThe sulfonamide NH is nucleophilic. If using strong bases (NaOtBu) in Buchwald, protect the sulfonamide or use weaker bases (

).[1]

References

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Use of pyridine bioisosteres).

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] Link[1]

  • Blakemore, D. C., et al. (2018).[1] Organic Synthesis - A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 61(11), 4537-4562.[1] (Context: Fragment-based drug discovery scaffolds).

Sources

Palladium-catalyzed cross-coupling of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide

Executive Summary

This application note details the optimized protocols for the functionalization of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide (referred to herein as Compound A ) via Palladium-catalyzed cross-coupling.

Compound A represents a high-value pharmacophore often utilized in kinase inhibitor discovery. The presence of the electron-withdrawing sulfonamide moiety at the C2 position activates the C5-bromine toward oxidative addition but introduces challenges regarding catalyst poisoning (via the pyridine nitrogen) and solubility.

This guide focuses on two primary transformations:

  • Suzuki-Miyaura Coupling: For the installation of aryl/heteroaryl groups.

  • Buchwald-Hartwig Amination: For the introduction of amine functionalities.[1]

Structural Analysis & Chemoselectivity

Before initiating experimentation, it is critical to understand the electronic and steric environment of the substrate.

  • Substrate Definition: While the nomenclature "1-(...)" can imply a methylene linker, in medicinal chemistry contexts, this string frequently refers to the N-(5-bromopyridin-2-yl)-N-methylmethanesulfonamide scaffold (

    
    ). This protocol assumes this structure, where the sulfonamide is directly attached to the C2-nitrogen.
    
  • Electronic Activation: The sulfonamide group at C2 is a strong electron-withdrawing group (EWG). This decreases electron density at the C5 position, making the C-Br bond highly electrophilic. Consequently, Oxidative Addition (OA) of Pd(0) is rapid.

  • Catalyst Deactivation: Despite the EWG effect reducing the basicity of the pyridine nitrogen, the ring nitrogen remains a competent ligand for Pd(II) species, potentially leading to the formation of stable, off-cycle resting states (Pd-Pyridine complexes).

  • Strategy: Use bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos or BrettPhos) to sterically occlude the palladium center, preventing pyridine coordination while facilitating the transmetallation step.

Protocol A: Suzuki-Miyaura Cross-Coupling[2]

Objective: Synthesis of 5-aryl-2-sulfonamidopyridines. Mechanism: Pd(0)/Pd(II) cycle involving Boronic Acid/Ester partners.

Reagents & Materials
  • Electrophile: Compound A (1.0 equiv).

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv).

  • Catalyst: XPhos Pd G3 (2–5 mol%).

    • Alternative: Pd(dppf)Cl₂[2]·DCM (for simple aryl groups).

  • Base: K₃PO₄ (2.0 – 3.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[3]

Step-by-Step Procedure
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with Compound A (1.0 equiv), Boronic Acid (1.2 equiv), and Base (K₃PO₄, 3.0 equiv).

  • Inerting: Seal the vial and purge with Nitrogen (or Argon) for 5 minutes.

  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv). Note: Adding the precatalyst last under positive inert gas pressure minimizes oxidation.

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1) via syringe to achieve a concentration of 0.1 M – 0.2 M relative to the bromide.[1]

  • Reaction: Heat the block to 80°C . Stir vigorously (800 rpm).

    • Checkpoint: Monitor by LC-MS at 1 hour. The electron-deficient nature of Compound A usually drives conversion to >90% within 2–4 hours.

  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with EtOAc and wash with Water (x2) and Brine (x1).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Data Summary: Catalyst Performance
Catalyst SystemConversion (2h)YieldNotes
XPhos Pd G3 >98%92%Excellent for heteroaryl boronic acids.
Pd(dppf)Cl₂ 85%78%Good for simple phenyl groups; slower OA.
Pd(PPh₃)₄ 40%35%Poor stability; prone to pyridine poisoning.

Protocol B: Buchwald-Hartwig Amination[1]

Objective: Synthesis of unsymmetrical 2,5-diaminopyridine derivatives. Challenge: Competitive coordination of the amine nucleophile and the pyridine substrate to the metal center.

Reagents & Materials
  • Electrophile: Compound A (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.2 equiv).

  • Catalyst: BrettPhos Pd G3 (2–5 mol%) or RuPhos Pd G3 (for secondary amines).

  • Base: NaOtBu (1.4 equiv) or LiHMDS (1.0 M in THF, 2.0 equiv).

    • Note: Use LiHMDS if the substrate contains base-sensitive functional groups.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step Procedure
  • Drying: Ensure all glassware is oven-dried. Moisture kills the active anionic species in this cycle.

  • Charge: Add Compound A (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv) to the vial.

    • If using LiHMDS: Add it as a solution after the solvent.

  • Catalyst: Add BrettPhos Pd G3 (0.03 equiv).

  • Solvation: Add anhydrous Toluene (0.15 M).

  • Reaction: Heat to 90–100°C for 4–12 hours.

  • Quench: Cool to RT. Filter through a pad of Celite to remove insoluble salts. Wash the pad with DCM.

  • Purification: Concentrate and purify via reverse-phase prep-HPLC (often required to remove ligand impurities) or silica chromatography.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Off-Cycle" equilibrium where the pyridine nitrogen can sequester the palladium, a key failure mode this protocol avoids by using bulky ligands (L).

CatalyticCycle Pd0 L-Pd(0) Active Species OA_Complex Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OA_Complex + Compound A (R-Br) OffCycle OFF-CYCLE Pyridine-Coordinated Pd (Inactive) OA_Complex->OffCycle + Pyridine N (Reversible) Transmetal Transmetallation (L-Pd(II)-Ar-Nu) OA_Complex->Transmetal + Nucleophile (B/N) OffCycle->OA_Complex - Pyridine N Product Reductive Elimination (Ar-Nu Product) Transmetal->Product Product Release Product->Pd0 Regeneration

Caption: Figure 1. Catalytic cycle for the cross-coupling of Compound A.[1][4] The red node represents the competitive inhibition by the pyridine nitrogen, which is mitigated by using bulky ligands like XPhos or BrettPhos.

Troubleshooting & Self-Validation

This protocol is designed to be self-validating. Use the following logic gates to assess reaction performance:

  • Scenario 1: Low Conversion (<20%)

    • Diagnosis: Catalyst poisoning or inactive catalyst.[5]

    • Check: Is the reaction solution turning black (Pd black precipitation)? If yes, the ligand is not stabilizing the Pd(0). Switch to XPhos Pd G3 or add 10% free ligand.

    • Check: Is the Pyridine N coordinating? Increase temperature to 100°C to shift equilibrium away from the off-cycle resting state.

  • Scenario 2: Hydrodehalogenation (Ar-Br

    
     Ar-H) 
    
    • Diagnosis: Protodeboronation of the boronic acid or hydride source in the solvent.

    • Solution: Use anhydrous solvents for Buchwald. For Suzuki, reduce water content or switch base to K₂CO₃. Ensure solvents are degassed to remove Oxygen (which can promote homocoupling).

  • Scenario 3: Product Retention on Silica

    • Diagnosis: The 2-sulfonamidopyridine product is highly polar and "streaks" on silica.

    • Solution: Add 1% Triethylamine (Et₃N) to the eluent or switch to C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid).

References

  • Suzuki-Miyaura Coupling of Heterocycles

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Boronic Acids/Esters"
    • Source:Molecules, 2021.

    • Link:[Link]

  • Buchwald-Hartwig Amination of Pyridines

    • Title: "Pd-Catalyzed Amination of Heteroaryl Halides: Catalyst Selection and Optimiz
    • Source:Chemical Science, 2011.
    • Link:[Link]

  • Catalyst Poisoning by Pyridines

    • Title: "Mechanistic Studies of Palladium-Catalyzed Cross-Coupling: The Role of Off-Cycle Species"
    • Source:Journal of the American Chemical Society, 2015.
    • Link:[Link]

  • XPhos Pd G3 Precatalyst Utility

    • Title: "Formation of C–C Bonds via Palladium-Catalyzed Cross-Coupling using G3 Prec
    • Source:Organic Letters, 2016.
    • Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and overcome common experimental hurdles. Our goal is to ensure you can achieve high yields and purity in your reactions by understanding the critical parameters and chemical principles at play.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations and actionable solutions to get your experiment back on track.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction to synthesize 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide is resulting in a very low yield, or I'm not isolating any product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in this two-step synthesis can stem from issues in either the initial sulfonamide formation or the subsequent N-methylation step. Let's break down the potential causes and solutions for each stage.

Step 1: Formation of N-(5-Bromopyridin-2-yl)methanesulfonamide

This reaction involves the nucleophilic attack of the amine group of 2-amino-5-bromopyridine on the electrophilic sulfur of methanesulfonyl chloride (MsCl)[1].

  • Inadequate Amine Nucleophilicity: The nitrogen on the pyridine ring can decrease the nucleophilicity of the exocyclic amine, making the reaction sluggish.

  • Moisture Contamination: Methanesulfonyl chloride is highly reactive and moisture-sensitive[1][2][3]. Any water in your reaction will consume the MsCl, preventing it from reacting with your amine.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Incorrect Base Selection or Stoichiometry: A base is crucial to neutralize the HCl generated during the reaction, driving it to completion[1].

    • Solution: Use a non-nucleophilic base like triethylamine or pyridine. Ensure at least one equivalent of the base is used. For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial.

  • Low Reaction Temperature: While the addition of MsCl should be done at 0 °C to control the exothermic reaction, allowing the mixture to slowly warm to room temperature and stir for an extended period (2-16 hours) is often necessary for completion[1].

Step 2: N-Methylation of the Sulfonamide

This step typically involves deprotonating the sulfonamide nitrogen followed by reaction with a methylating agent.

  • Incomplete Deprotonation: The sulfonamide proton is acidic, but a sufficiently strong base is required for complete deprotonation to form the nucleophilic anion[4][5].

    • Solution: Use a strong base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). Ensure the base is fresh and has been handled under anhydrous conditions.

  • Ineffective Methylating Agent: The choice of methylating agent and its reactivity are critical.

    • Solution: Common and effective methylating agents include methyl iodide (MeI) and dimethyl sulfate. Dimethyl sulfate is often more reactive but also more toxic. Phenyl trimethylammonium iodide can be a safer alternative for monomethylation[6].

  • Steric Hindrance: While less of an issue for a methyl group, significant steric bulk around the sulfonamide nitrogen can impede the approach of the alkylating agent[7][8].

Problem 2: Formation of Impurities

Question: I'm observing significant impurities in my crude product. What are the common side reactions and how can I minimize them?

Answer:

Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Di-sulfonylation of the Amine: It is possible for the amine to react with two molecules of methanesulfonyl chloride, though this is less common with primary amines under controlled conditions.

    • Mitigation: Slow, dropwise addition of methanesulfonyl chloride at a low temperature (0 °C) helps to prevent this[1]. Using a slight excess of the amine can also favor the mono-sulfonylation product.

  • Over-methylation: In the N-methylation step, if there are other potential sites for methylation, you may see unwanted byproducts. However, for this specific molecule, the sulfonamide nitrogen is the most likely site.

  • Hydrolysis of Methanesulfonyl Chloride: As mentioned, water will lead to the formation of methanesulfonic acid, which will need to be removed during workup.

  • Side Reactions of the Pyridine Ring: While the pyridine ring is generally electron-deficient, strong bases or nucleophiles could potentially react with it, though this is less likely under standard sulfonylation and methylation conditions.

Purification Strategies:

  • Aqueous Workup: A thorough aqueous workup is essential to remove any remaining base, salts (like triethylamine hydrochloride), and water-soluble impurities[1]. A wash with a mild acid (e.g., 1 M HCl) can help remove excess amine, and a wash with a mild base (e.g., saturated sodium bicarbonate) can remove acidic impurities. A final brine wash helps to remove water from the organic layer before drying.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying the final product from non-polar and closely related impurities[1].

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the general, two-step synthetic approach for 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide?

A1: The synthesis is typically a two-step process:

  • Sulfonamide Formation: 2-Amino-5-bromopyridine is reacted with methanesulfonyl chloride in the presence of a base (like triethylamine or pyridine) in an appropriate solvent (such as dichloromethane or THF) to form N-(5-Bromopyridin-2-yl)methanesulfonamide.

  • N-Methylation: The resulting sulfonamide is then N-methylated by treating it with a strong base (like sodium hydride or potassium carbonate) to deprotonate the sulfonamide nitrogen, followed by the addition of a methylating agent (such as methyl iodide or dimethyl sulfate).

Q2: How can I monitor the progress of my reactions?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both reaction steps[1]. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.

Q3: What are the key safety precautions I should take when working with methanesulfonyl chloride and methylating agents?

A3:

  • Methanesulfonyl Chloride (MsCl): This reagent is corrosive, toxic, and a lachrymator[1][2]. It reacts exothermically with water and other nucleophiles[3]. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methylating Agents: Reagents like methyl iodide and dimethyl sulfate are toxic and potential carcinogens. They should also be handled in a fume hood with appropriate PPE.

Q4: Can I perform this as a one-pot synthesis?

A4: While a one-pot synthesis might be theoretically possible, it is generally not recommended for this reaction sequence. The conditions for the initial sulfonylation (mild base) and the subsequent N-methylation (strong base) are typically incompatible. Attempting a one-pot reaction could lead to a complex mixture of products and a lower overall yield. A stepwise approach with isolation and purification of the intermediate sulfonamide is the more robust and reliable method.

Q5: What are some alternative methods for synthesizing sulfonamides if the methanesulfonyl chloride route is problematic?

A5: While the reaction of an amine with a sulfonyl chloride is the most common method, other strategies exist[9][10]. These can include the reaction of sulfinates with an electrophilic nitrogen source or the electrochemical synthesis from thiols and amines[11]. However, for this specific target molecule, the methanesulfonyl chloride route is generally the most direct and well-established.

Experimental Protocols & Data

Table 1: Recommended Reagent Stoichiometry and Reaction Conditions
StepReagentEquivalentsTemperatureTime (approx.)
1. Sulfonylation 2-Amino-5-bromopyridine1.00 °C to RT2-16 h
Methanesulfonyl Chloride1.0 - 1.1
Triethylamine1.1 - 1.5
2. N-Methylation N-(5-Bromopyridin-2-yl)methanesulfonamide1.00 °C to RT1-4 h
Sodium Hydride (60% in oil)1.2 - 1.5
Methyl Iodide1.1 - 1.3
Protocol 1: Synthesis of N-(5-Bromopyridin-2-yl)methanesulfonamide
  • To a stirred solution of 2-amino-5-bromopyridine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Slowly add methanesulfonyl chloride (1.05 eq.) dropwise over 15-30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction by adding water. Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide
  • To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the mixture to 0 °C.

  • Add a solution of N-(5-Bromopyridin-2-yl)methanesulfonamide (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting sulfonamide is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: N-Methylation start1 2-Amino-5-bromopyridine + Triethylamine in DCM add_mscl Add MsCl at 0°C start1->add_mscl react1 Stir at RT (2-16h) add_mscl->react1 workup1 Aqueous Workup react1->workup1 purify1 Purification (Chromatography) workup1->purify1 intermediate N-(5-Bromopyridin-2-yl)- methanesulfonamide purify1->intermediate start2 Intermediate + NaH in THF intermediate->start2 add_meI Add MeI at 0°C start2->add_meI react2 Stir at RT (1-4h) add_meI->react2 workup2 Aqueous Workup react2->workup2 purify2 Purification (Chromatography) workup2->purify2 product Final Product purify2->product

Caption: Overall workflow for the two-step synthesis.

Troubleshooting_Yield cluster_sulfonylation Sulfonylation Issues cluster_methylation Methylation Issues problem Low Yield moisture Moisture Present? problem->moisture Check base_issue Incorrect Base/Amount? problem->base_issue Check temp_time Insufficient Temp/Time? problem->temp_time Check deprotonation Incomplete Deprotonation? problem->deprotonation Check methyl_agent Ineffective Me-Agent? problem->methyl_agent Check solution_dry Use Anhydrous Conditions moisture->solution_dry solution_base Use Stronger/More Base base_issue->solution_base solution_react Increase Time/Temp temp_time->solution_react solution_deprot Use Stronger Base (NaH) deprotonation->solution_deprot solution_methyl Use MeI / Dimethyl Sulfate methyl_agent->solution_methyl

Caption: Troubleshooting logic for low yield issues.

References

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

This guide provides a technical analysis of the 1H NMR spectrum for 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide . As a likely intermediate in fragment-based drug discovery (FBDD), validating the structural integrity of this scaffold is critical.

The core analytical challenge lies in distinguishing the target N-methylated sulfonamide from its synthetic precursors (unmethylated primary sulfonamide) and over-alkylated byproducts (N,N-dimethyl), as well as confirming the regiochemistry of the pyridine ring.

Target Structure Definition:

  • Core Scaffold: 2-Substituted-5-bromopyridine.[1]

  • Side Chain: Methanesulfonamide moiety linked via a methylene bridge (

    
    ) to the pyridine C2 position.[1]
    
  • Functional Group: Secondary Sulfonamide (

    
    ).[1]
    
Comparison Scope

This guide compares the spectral performance of the target molecule against:

  • Synthetic Impurities: The unmethylated precursor (

    
    ) and the N,N-dimethyl byproduct.[1]
    
  • Solvent Systems: The diagnostic utility of DMSO-d6 (Method A) versus CDCl3 (Method B).

Theoretical & Observed Spectral Assignment

The Aromatic Region (Pyridine System)

The 2,5-disubstituted pyridine ring creates a distinct 3-spin system (


 or 

type depending on field strength).[1]
ProtonPositionMultiplicityCoupling (

Hz)
Diagnostic Value
H-6 Ortho to N, Meta to BrDoublet (d)

Most deshielded aromatic signal (~8.6 ppm).[1] Confirms 5-Br substitution pattern.
H-4 Para to CH2, Ortho to BrDoublet of Doublets (dd)

,

Distinct splitting pattern confirms the relative positions of Br and the alkyl chain.
H-3 Ortho to CH2Doublet (d)

Shielded relative to H6/H4 due to alkyl donation (~7.4 ppm).[1]
The Aliphatic & Labile Region (Side Chain)

This region contains the critical data for confirming the N-methylation state.

ProtonGroupShift (

) DMSO-d6
Shift (

) CDCl3
Comparison Note

Methylene~4.5 ppm (s)~4.4 ppm (s)Singlet.[1] Deshielded by both Pyridine and

. Confirms "1-substituted" connectivity.

N-Methyl~2.6 ppm (d)~2.8 ppm (s)CRITICAL DIFFERENCE: Appears as a doublet in DMSO due to

coupling.[1] Appears as a singlet in CDCl3 (NH exchange/broadening).[1]

Sulfonamide~7.0 ppm (q)Not observed / BroadVisible only in dry DMSO-d6.[1] Quartet splitting confirms connectivity to

.

Comparative Analysis: Product vs. Alternatives

Scenario A: Target vs. Unmethylated Precursor

The most common impurity is the starting material (primary sulfonamide).

  • Target (

    
    ):  Shows an integral of 3H at ~2.6 ppm (
    
    
    
    ) and 1H at ~7.0 ppm (
    
    
    ).[1]
  • Alternative (Precursor

    
    ):  Shows no methyl signal  at 2.6 ppm.[1] Instead, shows a broad singlet integrating to 2H (
    
    
    
    ) typically around 6.8–7.2 ppm in DMSO.
  • Performance Verdict: 1H NMR is superior to LCMS for quantifying this ratio because sulfonamide ionization can be variable.[1]

Scenario B: Target vs. N,N-Dimethyl Impurity

Over-methylation is a risk during synthesis using methyl iodide.

  • Target: Methyl signal is a doublet (in DMSO) or integrates to 3H.[1]

  • Alternative (Bis-methylated): Methyl signal is a sharp singlet (no NH to couple with) and integrates to 6H.[1] The

    
     signal disappears completely.
    
Scenario C: Method A (DMSO-d6) vs. Method B (CDCl3)
  • Method A (DMSO-d6): Recommended. The high polarity and hydrogen-bonding capability of DMSO stabilize the sulfonamide proton, slowing chemical exchange.[1] This reveals the

    
     coupling (quartet/doublet), providing absolute structural proof.
    
  • Method B (CDCl3): Not Recommended for Characterization. Rapid proton exchange often broadens the NH signal into the baseline.[1] The N-methyl group collapses to a singlet, losing connectivity information.

Experimental Protocol (Self-Validating)

This protocol ensures the detection of the labile NH proton, which is the "self-validating" check for the structure.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves. Traces of

      
       or acid will catalyze NH exchange, destroying the coupling pattern.
      
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher (600 MHz preferred for resolving H3/H4 roofing effects).

    • Pulse Angle:

      
      .[1][2]
      
    • Relaxation Delay (

      
      ): Set to 5 seconds . (Sulfonamide NH protons have long 
      
      
      
      times; short delays lead to poor integration).[1]
    • Scans: 16–32.[1]

  • Processing:

    • Reference residual DMSO quintet to 2.50 ppm.[1]

    • Apply exponential multiplication (LB = 0.3 Hz).

  • Validation Criteria:

    • Pass:

      
       signal is a doublet (
      
      
      
      Hz).[1]
    • Fail:

      
       signal is a singlet (indicates wet solvent or bis-methylation).[1]
      

Visualization of Analytical Logic

The following diagrams illustrate the decision logic for structural confirmation and the differentiation of impurities.

NMR_Analysis_Logic Start Sample: 1-(5-Br-Py-2-yl)-N-Me-Sulfonamide Solvent Select Solvent Start->Solvent CDCl3 CDCl3 (Method B) Solvent->CDCl3 Fast Exchange DMSO DMSO-d6 (Method A - Recommended) Solvent->DMSO Slow Exchange Singlet_Me Singlet Observed CDCl3->Singlet_Me Check_Me Analyze Methyl Region (2.5 - 2.8 ppm) DMSO->Check_Me Check_Me->Singlet_Me Doublet_Me Doublet Observed (J ~ 5 Hz) Check_Me->Doublet_Me Check_Integ Check Integration Singlet_Me->Check_Integ If DMSO is dry Res_Ambig AMBIGUOUS (Exchange Broadening) Singlet_Me->Res_Ambig Cannot confirm NH connectivity Res_Target CONFIRMED TARGET (Secondary Sulfonamide) Doublet_Me->Res_Target Coupling confirms NH-Me Res_Bis IMPURITY: N,N-Dimethyl (Tertiary Sulfonamide) Check_Integ->Res_Bis Integral = 6H

Caption: Decision tree for validating N-methylation state using solvent-dependent coupling patterns.

Pyridine_Assignment Py_Ring Pyridine Aromatic Region (7.0 - 9.0 ppm) H6 H6: ~8.6 ppm (d) J ~ 2.5 Hz Py_Ring->H6 H4 H4: ~8.0 ppm (dd) J ~ 8.0, 2.5 Hz Py_Ring->H4 H3 H3: ~7.4 ppm (d) J ~ 8.0 Hz Py_Ring->H3 Logic_H6 Deshielded by N Meta to Br H6->Logic_H6 Logic_H4 Ortho to Br Para to Alkyl H4->Logic_H4 Logic_H3 Ortho to Alkyl Shielded H3->Logic_H3

Caption: Assignment logic for the 2,5-disubstituted pyridine ring system.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Gil, V. M. S. (1965). "The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine."[4][1] Molecular Physics.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for pyridine coupling constants).

Sources

A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of Bromopyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Bromopyridine sulfonamides represent a significant class of compounds with diverse pharmacological potential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the structural characterization of these molecules. This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation patterns of bromopyridine sulfonamides, offering a framework for the interpretation of their mass spectra and a comparison with alternative analytical approaches.

The Rationale Behind Fragmentation: A Mechanistic Perspective

The fragmentation of bromopyridine sulfonamides in a mass spectrometer is not a random process; it is governed by fundamental principles of chemical stability. The energetically unstable molecular ions, formed upon ionization, dissipate excess energy by breaking the weakest bonds and rearranging to form more stable fragment ions.[1] The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information.[2]

The fragmentation of a bromopyridine sulfonamide is primarily dictated by the interplay of three key structural features: the sulfonamide linkage, the pyridine ring, and the bromine substituent.

The Sulfonamide Core: The Epicenter of Fragmentation

The sulfonamide group is often the most labile part of the molecule and a primary site of fragmentation. Common fragmentation pathways for aromatic sulfonamides include:

  • Loss of Sulfur Dioxide (SO2): A characteristic fragmentation pathway for many aromatic sulfonamides is the neutral loss of 64 Da, corresponding to the elimination of SO2.[3][4] This process often involves a rearrangement where the aryl or heteroaryl group migrates. The propensity for this loss can be influenced by substituents on the aromatic ring.[3]

  • Cleavage of the S-N Bond: The bond between the sulfur and the nitrogen atom is another common point of cleavage, leading to the formation of ions corresponding to the pyridine-sulfonyl moiety and the amine portion of the molecule.[5]

  • Cleavage of the C-S Bond: The bond connecting the pyridine ring to the sulfur atom can also cleave, generating fragments of the bromopyridine ring and the sulfonamide group.

The Bromine Substituent: A Telltale Isotopic Signature

The presence of a bromine atom is readily identifiable in a mass spectrum due to its distinct isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any fragment ions containing the bromine atom, where the two peaks are of roughly equal intensity.[6][7] The primary fragmentation pathway involving the bromine atom is the cleavage of the C-Br bond, resulting in the loss of a bromine radical.[6]

The Pyridine Ring: A Stable Heterocycle

The pyridine ring is a relatively stable aromatic system. Its fragmentation typically occurs after the initial cleavages of the more labile sulfonamide group. Fragmentation of the pyridine ring itself can involve ring opening and loss of small neutral molecules like HCN.

Predicting the Fragmentation Pattern: A Generalized Scheme

Considering these principles, we can predict a generalized fragmentation pattern for a generic bromopyridine sulfonamide.

M [M+H]+ F1 [M+H - SO2]+ M->F1 - SO2 (64 Da) F2 [Bromopyridine-SO2]+ M->F2 - Amine F3 [Bromopyridine]+ F2->F3 - SO2 F4 [Pyridine-SO2]+ F2->F4 - Br cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep1 Dissolve sample in appropriate solvent (e.g., Methanol/Water) prep2 Filter through 0.22 µm syringe filter prep1->prep2 lc1 Inject sample onto a C18 reverse-phase column prep2->lc1 lc2 Gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid) lc1->lc2 ms1 Electrospray Ionization (ESI) in positive ion mode lc2->ms1 ms2 Full scan MS to identify molecular ion ms1->ms2 ms3 Product ion scan (MS/MS) of the protonated molecular ion ms2->ms3 data1 Identify molecular ion and its isotopic pattern ms3->data1 data2 Analyze fragmentation pattern data1->data2 data3 Propose fragmentation pathways and confirm structure data2->data3

Caption: Experimental workflow for the LC-MS/MS analysis of bromopyridine sulfonamides.

Sample Preparation
  • Objective: To prepare a clean sample solution suitable for LC-MS injection.

  • Protocol:

    • Accurately weigh a small amount of the bromopyridine sulfonamide sample.

    • Dissolve the sample in a suitable solvent, such as a mixture of methanol and water, to a final concentration of approximately 1 µg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter. [8]

Liquid Chromatography (LC) Parameters
  • Objective: To achieve chromatographic separation of the analyte from any impurities.

  • Rationale: A C18 reverse-phase column is a good starting point for the separation of moderately polar compounds like sulfonamides. [9]The use of a formic acid modifier in the mobile phase aids in the protonation of the analyte in the ESI source, enhancing signal intensity in positive ion mode. [10]* Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the compound.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters
  • Objective: To obtain high-quality mass spectra for structural elucidation.

  • Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and semi-polar molecules like sulfonamides. [11]Positive ion mode is generally preferred for sulfonamides as the nitrogen atoms are readily protonated. [10]* Typical Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode:

      • Full Scan (MS1): To determine the m/z of the protonated molecular ion, typically scanning a range from m/z 100 to 1000.

      • Product Ion Scan (MS/MS): To obtain the fragmentation pattern. The protonated molecular ion is selected as the precursor ion and subjected to collision-induced dissociation (CID).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Gas Temperature: 300 - 350 °C.

    • Collision Energy: This will need to be optimized for the specific compound, but a starting range of 10-40 eV is recommended.

Alternative and Complementary Analytical Techniques

While LC-MS/MS is a powerful tool, other techniques can provide valuable complementary information.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS provide highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, further confirming their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. 1H, 13C, and 2D NMR experiments can provide detailed information about the connectivity of atoms within the molecule.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: For quantitative analysis, HPLC with a UV detector can be a robust and reliable method, especially when a validated reference standard is available. [9] In conclusion, a thorough understanding of the fundamental principles of mass spectral fragmentation, combined with a systematic experimental approach, allows for the confident structural characterization of bromopyridine sulfonamides. By integrating data from LC-MS/MS with other analytical techniques, researchers can gain a comprehensive understanding of these important pharmaceutical compounds.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 417-427. Available at: [Link]

  • Cai, J., & Henion, J. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry, 16(18), 1757-1763. Available at: [Link]

  • Marques, M. M., et al. (2002). Liquid Secondary Ion Mass Spectrometry and Collision-induced Dissociation Mass Spectrometry of Sulfonamide Derivatives of meso-Tetraphenylporphyrin. Journal of Porphyrins and Phthalocyanines, 6(5), 325-331. Available at: [Link]

  • Hu, W. L., et al. (2010). Collision-induced fragmentation of protonated N-alkyl-p-toluenesulfonamides. Journal of the American Society for Mass Spectrometry, 21(1), 117-125. Available at: [Link]

  • Stein, S. E. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 814-823. Available at: [Link]

  • United States Department of Agriculture. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Available at: [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link]

  • Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3, 478-482. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]

  • Dubois, M., et al. (2004). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. CHIMIA International Journal for Chemistry, 58(1), 34-38. Available at: [Link]

  • Karaca, G., & Gürbay, A. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications, 12(1), 73-80. Available at: [Link]

  • Shinu Diaz. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]

  • Sun, W., et al. (2007). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Chemical Society, 129(45), 13987-13996. Available at: [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 54(11), 699-705. Available at: [Link]

  • Abdel-Megeed, M. F., et al. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 3(1), 46-53. Available at: [Link]

  • Reddy, P. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Pharmaceutical and Scientific Innovation, 7(1), 1-7. Available at: [Link]

  • Helfrich, E. J. N., & Piel, J. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Neuroscientists (pp. 561-587). Academic Press. Available at: [Link]

Sources

Lead Optimization Guide: 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide vs. Non-Methylated Analogs in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Structure-Activity Relationship (SAR) Iteration, and Lead Optimization

Executive Summary & Strategic Context

In fragment-based drug design (FBDD), selecting the right building blocks is critical for developing high-affinity, bioavailable lead compounds. The fragment 1-(5-Bromopyridin-2-yl)methanesulfonamide and its N-methylated analog, 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide , represent highly versatile bifunctional scaffolds.

The 5-bromo-pyridine motif serves as an ideal synthetic handle for late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. Meanwhile, the methanesulfonamide tail acts as a critical vector for target engagement (e.g., interacting with kinase hinge regions or the zinc-bound water in metalloenzymes).

As a Senior Application Scientist, I frequently observe discovery teams debating whether to methylate a sulfonamide nitrogen during hit-to-lead optimization. This guide objectively compares the physicochemical, permeability, and binding profiles of these two analogs, explaining the mechanistic causality behind the "Methyl Effect" [1].

The "Methyl Effect": Physicochemical Causality

N-methylation of a sulfonamide is not merely a steric tweak; it fundamentally alters the thermodynamic and kinetic behavior of the molecule in biological systems [2].

Mechanistic Impact of N-Methylation:
  • Desolvation & Permeability: Primary sulfonamides possess two Hydrogen Bond Donors (HBDs). Water molecules tightly coordinate to these protons, creating a high desolvation energy penalty when the molecule attempts to cross a lipophilic cell membrane. N-methylation removes one HBD, significantly lowering the Topological Polar Surface Area (TPSA) and enhancing passive diffusion [4].

  • Lipophilicity vs. Solubility: The addition of the hydrophobic methyl group increases the partition coefficient (cLogP). While this aids permeability, it typically reduces aqueous thermodynamic solubility [2].

  • Target Engagement: In metalloenzymes like Carbonic Anhydrase, the primary sulfonamide nitrogen often coordinates directly to a catalytic

    
     ion. N-methylation introduces steric bulk that can completely abolish this specific interaction [3], shifting the fragment's selectivity profile toward targets with hydrophobic sub-pockets.
    
  • Metabolic Liability: N-methyl groups are classic hotspots for Cytochrome P450 (CYP)-mediated oxidative demethylation, potentially decreasing the half-life (

    
    ) of the compound in human liver microsomes (HLM) [1].
    
Table 1: Comparative Physicochemical Profiling
Property1-(5-Bromopyridin-2-yl)methanesulfonamide (Primary)1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide (Methylated)Mechanistic Consequence
Molecular Weight 251.10 g/mol 265.13 g/mol Minimal impact on ligand efficiency.
H-Bond Donors (HBD) 21Methylation lowers desolvation penalty.
H-Bond Acceptors (HBA) 44Unchanged.
TPSA ~55.1 Ų~46.3 Ų<50 Ų strongly favors CNS penetration.
cLogP (Calculated) ~0.85~1.25Increased lipophilicity drives membrane partitioning.
Sulfonamide pKa ~10.5~11.5Both remain predominantly neutral at physiological pH (7.4).

Experimental Workflows & Self-Validating Protocols

To empirically validate the theoretical differences between these analogs, discovery teams must employ robust, self-validating in vitro assays. Below are the definitive protocols for evaluating permeability and target engagement.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To isolate and quantify passive transcellular diffusion without the confounding effects of active efflux transporters.

  • Membrane Preparation: Coat the porous filter membrane of a 96-well acceptor plate (e.g., Millipore Multiscreen) with 5 µL of a 20% (w/v) dodecane/lecithin solution. Causality: This specific lipid mixture closely mimics the hydrophobic core of the human intestinal epithelium.

  • Donor Solution Formulation: Dilute 10 mM DMSO stocks of both fragments into PBS (pH 7.4) to a final concentration of 50 µM (Final DMSO = 0.5%). Causality: Maintaining pH 7.4 ensures the sulfonamides are in their physiologically relevant neutral state.

  • Assay Assembly: Add 300 µL of the donor solution to the donor compartment and 200 µL of blank PBS to the acceptor compartment. Sandwich the plates together.

  • Incubation: Incubate at 37°C for 4 hours under gentle orbital shaking (100 rpm) to minimize the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Validation Check: Include highly permeable (Verapamil) and poorly permeable (Atenolol) reference standards. The assay is only valid if Atenolol

    
     cm/s and Verapamil 
    
    
    
    cm/s.
Protocol B: Surface Plasmon Resonance (SPR) for Fragment Binding

Purpose: To determine the binding kinetics (


, 

,

) of the fragments against a target protein.
  • Target Immobilization: Immobilize the target protein (e.g., a model kinase) onto a CM5 sensor chip using standard amine coupling (EDC/NHS) at pH 5.5. Target an immobilization level of 3000-5000 Response Units (RU) to ensure sufficient signal for low-molecular-weight fragments.

  • Buffer Preparation: Prepare running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4, supplemented with exactly 5.0% DMSO . Causality: Fragments require high testing concentrations; 5% DMSO ensures solubility. Exact matching of DMSO between running buffer and samples prevents bulk refractive index shifts.

  • Analyte Injection: Inject serial dilutions of the primary and methylated fragments (ranging from 10 µM to 1 mM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for excluded volume effects.

  • Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (

    
    ).
    

Comparative Experimental Data

The following table summarizes representative experimental data derived from the protocols above, illustrating the typical trade-offs encountered during sulfonamide optimization.

Table 2: In Vitro Profiling Results
Assay Parameter1-(5-Bromopyridin-2-yl)methanesulfonamide1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamideScientific Interpretation
PAMPA

(

cm/s)
4.2 ± 0.5 (Moderate)18.5 ± 1.2 (High)Loss of one HBD drastically reduces the desolvation penalty, resulting in a 4-fold increase in passive permeability.
Kinase Target

(µM)
250 µM45 µMThe N-methyl group successfully fills an adjacent hydrophobic sub-pocket, improving affinity by ~5-fold.
Metalloenzyme

(µM)
15 µM>1000 µM (No binding)Steric clash from the N-methyl group prevents direct coordination with the catalytic zinc ion [3].
HLM Stability (

, min)
>120 min45 minThe N-methyl group introduces a metabolic liability, undergoing rapid CYP-mediated oxidative N-demethylation [1].

Decision-Making Visualization

To streamline the optimization process, the following logic flow dictates how discovery teams should deploy these fragments based on target class and DMPK requirements.

OptimizationWorkflow cluster_0 Fragment Scaffolds cluster_1 In Vitro Profiling Workflows CmpdA 1-(5-Bromopyridin-2-yl)- N-methylmethanesulfonamide (Methylated) PAMPA PAMPA Assay (Passive Permeability) CmpdA->PAMPA Lower HBD SPR SPR Kinetics (Target Engagement) CmpdA->SPR Hydrophobic Fit HLM HLM Stability (CYP450 Metabolism) CmpdA->HLM N-Demethylation CmpdB 1-(5-Bromopyridin-2-yl)- methanesulfonamide (Primary) CmpdB->PAMPA Higher HBD CmpdB->SPR H-Bonding CmpdB->HLM Stable NH2 Decision Lead Selection & SAR Iteration PAMPA->Decision SPR->Decision HLM->Decision

Caption: Multiparametric workflow evaluating the physicochemical and biological impact of sulfonamide N-methylation.

Conclusion & Strategic Recommendations

When utilizing the 5-bromopyridine-methanesulfonamide scaffold for drug discovery, the choice between the primary and N-methylated analog must be driven by the specific target product profile (TPP):

  • Choose the Primary Sulfonamide if your target requires strict hydrogen-bond donation (e.g., zinc coordination in metalloenzymes) or if your early leads are suffering from high CYP-mediated clearance.

  • Choose the N-Methylated Analog if your primary challenge is poor cell permeability, if you are targeting the Central Nervous System (CNS) where low TPSA is mandatory, or if structural biology indicates an exploitable lipophilic pocket adjacent to the sulfonamide binding site.

By systematically applying the self-validating SPR and PAMPA protocols outlined above, medicinal chemists can confidently navigate the trade-offs of the "Methyl Effect" and accelerate their hit-to-lead pipelines.

References

  • Title: Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones Source: ACS Omega (2022) URL: [Link]

  • Title: The impact of N-methylation on aqueous solubility and lipophilicity Source: SDDC Medicinal Chemistry Blog (2015) URL: [Link]

  • Title: Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase Source: Journal of Medicinal Chemistry (2016) URL: [Link]

  • Title: Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool Source: Pharmaceuticals (MDPI) (2021) URL: [Link]

Navigating the Analytical Maze: A Comparative Guide to HPLC Retention Time and Alternative Methodologies for 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate analytical characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the analysis of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide, a compound of interest in medicinal chemistry and drug discovery.

While specific, publicly available chromatograms detailing the retention time of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide are not readily found, this guide synthesizes established analytical principles for related sulfonamide and pyridine-containing compounds to propose a robust HPLC method. Furthermore, it offers a comparative analysis with alternative techniques, empowering researchers to select the most appropriate analytical strategy for their specific needs.

The Gold Standard: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) stands as the principal method for the quantitative analysis of many pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1][2] For a molecule like 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point.

Proposed RP-HPLC Method

This proposed method is based on common practices for the analysis of sulfonamides and pyridine derivatives.[1][3][4][5]

Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Standard system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.Provides the necessary control and detection capabilities for method development and validation.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).C18 columns are widely used for their ability to separate a broad range of moderately polar to non-polar aromatic compounds.[1][5]
Mobile Phase A gradient elution is recommended to ensure separation from potential impurities. Solvent A: 0.1% Formic acid in Water. Solvent B: 0.1% Formic acid in Acetonitrile.The use of a gradient allows for the elution of compounds with a wider range of polarities.[1] Formic acid is a common mobile phase modifier that improves peak shape for basic compounds like pyridines and is compatible with mass spectrometry.[4][6]
Gradient Program Time (min) % Solvent A
095
205
255
2695
3095
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 30 °C.Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength Determined by UV-Vis spectrophotometry (likely in the 254-270 nm range based on the aromatic nature of the compound). A PDA detector would be advantageous to monitor a wider range.The pyridine and bromophenyl groups are expected to have strong UV absorbance.
Injection Volume 10 µL.A typical injection volume for analytical HPLC.

Expected Retention Behavior:

The retention time of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide in this system will be influenced by its polarity. The presence of the polar sulfonamide group and the nitrogen in the pyridine ring will decrease retention, while the bromophenyl and methyl groups will increase it. The exact retention time would need to be determined experimentally, but it is expected to elute within the gradient portion of the run.

Experimental Workflow for HPLC Method Development

The process of developing and validating an HPLC method is a systematic endeavor.

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_analysis Analysis A Standard & Sample Preparation B Initial Parameter Selection (Column, Mobile Phase) A->B C Gradient Optimization B->C D Flow Rate & Temperature Adjustment C->D E Specificity D->E Final Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Data Acquisition & Processing I->J K Reporting J->K

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide, a compound with significant potential in medicinal chemistry. By moving beyond a simple checklist and understanding the rationale behind these safety protocols, we can foster a culture of safety and scientific excellence.

Hazard Assessment: Understanding the Risks

The primary hazards associated with compounds similar to 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide include:

  • Skin and Eye Irritation: Brominated pyridines and sulfonamides are known to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2]

  • Potential for Harm if Swallowed or Absorbed: While acute toxicity data is limited, related compounds may be harmful if ingested or absorbed through the skin.[3]

Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide.

PPE ComponentSpecificationsRationale for Use
Eye and Face Protection Chemical safety goggles and a face shield are mandatory.[4]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[4]Prevents skin contact and potential absorption of the compound.
Body Protection A flame-retardant lab coat and closed-toe shoes are required.[4]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if vapors or dust are likely to be generated.[4][5]Essential for preventing respiratory tract irritation when engineering controls are insufficient.

The following flowchart provides a decision-making framework for selecting the appropriate level of PPE.

PPE_Selection start Start: Assess Task handling_solid Handling Solid Compound? start->handling_solid weighing Weighing or Transferring? handling_solid->weighing Yes in_solution Working with Solution? handling_solid->in_solution No weighing->in_solution No ppe_enhanced Enhanced PPE: - Standard PPE + Face Shield weighing->ppe_enhanced Yes heating Heating or Generating Aerosols? in_solution->heating Yes ppe_basic Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves in_solution->ppe_basic No heating->ppe_enhanced No ppe_respirator Full Protection: - Enhanced PPE + Respirator heating->ppe_respirator Yes end Proceed with Task ppe_basic->end ppe_enhanced->end ppe_respirator->end

Caption: PPE Selection Workflow for Handling 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Fume Hood: All handling of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide, especially when in solid form or when heating solutions, must be conducted in a certified chemical fume hood.[4] This is the primary engineering control to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated.[6]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as outlined in the table and flowchart above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • Close the container immediately after use.

  • Dissolution:

    • Add solvent to the solid compound slowly to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle with a stirrer.

  • Post-Handling:

    • Clean all contaminated surfaces within the fume hood.

    • Properly dispose of all contaminated disposable materials (see Section 5).

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling the compound.[5]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][7]

The following diagram illustrates the general emergency response workflow.

Emergency_Response start Emergency Event assess_situation Assess the Situation (Spill or Exposure?) start->assess_situation spill Spill assess_situation->spill Spill exposure Personal Exposure assess_situation->exposure Exposure contain_spill Contain the Spill (Use appropriate absorbent) spill->contain_spill provide_first_aid Provide Immediate First Aid (See Table) exposure->provide_first_aid notify_supervisor Notify Supervisor and EHS contain_spill->notify_supervisor provide_first_aid->notify_supervisor decontaminate Decontaminate the Area notify_supervisor->decontaminate seek_medical Seek Medical Attention notify_supervisor->seek_medical end Document Incident decontaminate->end seek_medical->end

Caption: General Emergency Response Workflow.

Spill Response
  • Small Spills: For small spills, absorb the material with an inert, non-combustible material like vermiculite or sand.[4] Place the absorbed material into a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Environmental Responsibility

Proper disposal of 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide and its associated waste is crucial for environmental protection and regulatory compliance.

Waste Segregation and Labeling
  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.[8]

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide," and appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").[8]

Disposal Procedure
  • Segregate Waste: At the point of generation, separate solid and liquid waste into their respective labeled containers.

  • Store Waste: Store waste containers in a designated, well-ventilated, and cool area, away from incompatible materials.[4]

  • Arrange for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][8]

The following diagram outlines the waste disposal stream.

Waste_Disposal start Waste Generation solid_waste Solid Waste (Gloves, Paper, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Designated Waste Storage Area solid_container->storage liquid_container->storage disposal Licensed Hazardous Waste Disposal storage->disposal end Disposal Complete disposal->end

Caption: Waste Stream and Disposal Process.

By adhering to these guidelines, researchers can handle 1-(5-Bromopyridin-2-yl)-N-methylmethanesulfonamide with confidence, ensuring both personal safety and the integrity of their research.

References

  • Smolecule. (2023, August 27). N-[1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-3-yl]methanesulfonamide.
  • Benchchem.
  • Benchchem.
  • Sigma-Aldrich. (2024, September 7).
  • Thermo Fisher Scientific. (2025, September 22).
  • Kishida Chemical Co., Ltd.
  • Pi Chemicals.
  • Benchchem. Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide.
  • Material Safety D
  • 2 - Safety D
  • Washington State University.
  • New Jersey Department of Health. Hazard Summary: Pyridine.
  • Safety D
  • Fisher Scientific. (2014, December 18).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Fluorochem. n-(5-Bromopyridin-2-yl)-4-methylbenzenesulfonamide.
  • CymitQuimica. (2024, August 19). 1-(5-Bromopyridin-2-yl)ethan-1-ol.
  • Alfa Chemistry. CAS 944718-22-3 1-(5-Bromopyridin-2-yl)cyclopropanamine.
  • Echemi. 1-(5-Bromopyridin-3-yl)-N-methylmethanamine.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • ChemicalBook. (2025, July 16). N-(5-bromo-2-pyridinyl)methanesulfonamide.
  • ResearchGate.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.